molecular formula C13H11NO3 B224025 N-(4-acetylphenyl)furan-2-carboxamide

N-(4-acetylphenyl)furan-2-carboxamide

Cat. No.: B224025
M. Wt: 229.23 g/mol
InChI Key: BIHZHGIQNFROFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Acetylphenyl)furan-2-carboxamide is a carboxamide derivative featuring a furan ring linked to a phenyl group substituted with an acetyl moiety at the para position. This compound is synthesized via condensation reactions, as demonstrated in , where 4-aminoacetophenone reacts with furan-2-carbonyl chloride or its derivatives under controlled conditions.

Properties

IUPAC Name

N-(4-acetylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-9(15)10-4-6-11(7-5-10)14-13(16)12-3-2-8-17-12/h2-8H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIHZHGIQNFROFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Variations

Variants of this compound differ in:

Phenyl Substituents: Acetyl (parent compound) Bromo (N-(4-bromophenyl)furan-2-carboxamide) Morpholinomethyl (N-[4-(morpholinomethyl)phenyl]furan-2-carboxamide) Oxiranylmethoxy (N-[4-(oxiran-2-ylmethoxy)phenyl]furan-2-carboxamide)

Furan Substituents :

  • Bromo (5-bromo), sulfamoyl (5-sulfamoyl), or hydroxymethyl (5-(hydroxymethyl)) groups .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Compound Name Phenyl Substituent Furan Substituent Key Feature Reference
N-(4-acetylphenyl)furan-2-carboxamide Acetyl None Enhanced electron-withdrawing effect [8]
N-(4-bromophenyl)furan-2-carboxamide Bromo None Increased hydrophobicity [19]
N-(4-acetylphenyl)-5-bromofuran-2-carboxamide Acetyl Bromo Dual electronic modulation [8]
N-[4-(oxiran-2-ylmethoxy)phenyl]furan-2-carboxamide Oxiranylmethoxy None Epoxide group for reactivity [12]

Key Observations :

  • Electron-Withdrawing Groups (e.g., acetyl, bromo) : Improve binding to biological targets by modulating electron density .
  • Heterocyclic Modifications (e.g., thiophene analogs) : Thiophene derivatives exhibit altered π-π stacking and solubility compared to furan-based compounds .

Antibacterial Activity

  • N-(4-Bromophenyl)furan-2-carboxamide (3) : Exhibits potent activity against drug-resistant A. baumannii (NDM-positive) and S. aureus (MRSA), outperforming commercial antibiotics .
  • Acetylphenyl Derivatives: Limited direct data, but structural analogs with sulfamoyl or bromo groups on furan show enhanced target engagement in enzyme inhibition assays .

Antiviral and Insecticidal Potential

  • Fluoxetine Backbone Modifications : Derivatives like N-(4-fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide demonstrate improved antiviral activity against enteroviruses .
  • Epoxide-Containing Compounds : N-[4-(oxiran-2-ylmethoxy)phenyl]furan-2-carboxamide is explored as an insect growth regulator, leveraging epoxide reactivity .

Computational and Experimental Validation

  • Docking Studies : Molecular interactions of N-(4-bromophenyl)furan-2-carboxamide with bacterial enzymes (e.g., penicillin-binding proteins) validate its mechanism .
  • DFT Analysis : Used to predict electronic properties and stability of thiophene analogs, guiding synthesis prioritization .

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